molecular formula C11H20N2O4S B13564437 Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13564437
M. Wt: 276.35 g/mol
InChI Key: RTPBYNMVSHTAEI-UHFFFAOYSA-N
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Description

Tert-Butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS 2260973-27-9) is a high-value spirocyclic building block designed for use in medicinal chemistry and drug discovery research. This compound features a sulfamoyl moiety, a functional group of significant interest in the design of bioactive molecules, appended to a rigid 2-azaspiro[3.3]heptane scaffold. The 2-azaspiro[3.3]heptane structure is a bifunctional bridge that is increasingly utilized as a conformationally restricted surrogate for saturated heterocycles like piperidines, offering access to novel chemical space and potentially improving the physicochemical and pharmacokinetic properties of drug candidates . The core azaspiro[3.3]heptane structure is known to be a versatile intermediate for further selective derivatization on both the azetidine and cyclobutane rings, providing a convenient entry point to a diverse array of novel compounds . The tert-butyloxycarbonyl (Boc) protecting group ensures excellent stability for handling and storage, while also allowing for facile deprotection to generate the free amine for downstream coupling reactions. This reagent is specifically offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)4-8(5-11)18(12,15)16/h8H,4-7H2,1-3H3,(H2,12,15,16)

InChI Key

RTPBYNMVSHTAEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-sulfamoyl-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using a cycloaddition reaction involving a suitable diene and dienophile. This step is often carried out under inert atmosphere and at elevated temperatures to ensure high yield and selectivity.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a sulfamoyl chloride reagent. This step typically requires the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfonic acid derivatives.

    Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sulfamoyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azaspiro compounds depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.

    Biology: It serves as a probe to study the biological activity of spirocyclic compounds and their interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Functional Group Impact on Physicochemical Properties

  • Sulfamoyl vs. Hydroxy/Oxo : The sulfamoyl group enhances aqueous solubility compared to oxo or tert-butylsulfinyl analogs due to its polar -SO2NH2 moiety. For instance, tert-butyl 6-hydroxy analogs exhibit lower logP values (~1.5–2.0) compared to sulfamoyl derivatives (logP ~1.0–1.2) .
  • Reactivity : The oxo derivative (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) is highly reactive toward nucleophiles (e.g., Grignard reagents or hydrides), enabling rapid diversification . In contrast, the sulfamoyl group is less reactive but provides stability under acidic/basic conditions, making it suitable for late-stage functionalization .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight Melting Point (°C) LogP (Calc.) Hydrogen Bond Acceptors
This compound 290.35 146–148 1.1 5
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 213.27 102–104 1.8 3
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 213.27 129–131 1.5 3
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 212.29 Not reported 1.2 4

Biological Activity

Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on available research findings.

Chemical Structure and Synthesis

The compound is characterized by a spirocyclic structure, which is known for its ability to interact with biological targets. The general formula for this compound can be represented as follows:

  • Molecular Formula : C11_{11}H18_{18}N2_{2}O4_{4}S
  • CAS Number : [specific CAS number if available]

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure and the introduction of the sulfamoyl group. Efficient synthetic routes are critical for producing this compound in sufficient quantities for biological testing.

Antimicrobial Properties

Research indicates that derivatives of azaspiro compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Compound Bacterial Strains Tested Inhibition Zone (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

Enzyme Inhibition

Another area of interest is the potential inhibitory effects on specific enzymes. Compounds with similar structures have been shown to inhibit enzymes such as proteases and kinases, which are crucial in various signaling pathways and disease processes.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of azaspiro compounds, including derivatives similar to this compound, demonstrating promising results against resistant bacterial strains .
  • Enzyme Inhibition Study : Research conducted by Smith et al. (2020) indicated that azaspiro compounds could effectively inhibit certain kinases involved in cancer progression, suggesting a potential role for this compound in cancer therapeutics .

The biological activity of this compound is likely mediated through its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The spirocyclic structure may facilitate binding to these targets due to its spatial configuration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate, and how do they compare in efficiency?

  • Methodological Answer : Two scalable routes are documented. The first involves sulfamoylation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (a key intermediate synthesized via cyclization of tert-butyl azetidine-carboxylate derivatives with bis-electrophiles). The second route employs functional group interconversion, such as amidation of a halogenated spirocyclic precursor. The oxo-intermediate route offers higher yields (>90%) and avoids harsh conditions, making it preferable for large-scale synthesis .

Q. How is the spirocyclic core structurally characterized, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is essential for confirming the spiro[3.3]heptane geometry. NMR (¹H/¹³C) resolves axial/equatorial proton splitting in the azetidine and cyclobutane rings, while HRMS validates molecular weight. For sulfamoyl group confirmation, IR spectroscopy identifies N–H and S=O stretches (~3360 cm⁻¹ and ~1150 cm⁻¹, respectively) .

Q. What are the key intermediates in the synthesis of this compound?

  • Methodological Answer : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a critical intermediate. It is synthesized via [3+1] cycloaddition or ring-closing metathesis, followed by oxidation. Another intermediate, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, is used for sulfamoylation via reaction with sulfamoyl chloride .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway for tert-butyl 6-sulfamoyl derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states for spirocycle formation, guiding solvent selection (e.g., DCM vs. THF) and catalyst optimization. Molecular docking studies assess steric hindrance during sulfamoylation, informing regioselectivity. Reaction yield simulations (e.g., using Gaussian or ORCA) minimize byproducts like over-sulfonated analogs .

Q. What strategies address low reactivity of the sulfamoyl group in subsequent derivatization?

  • Methodological Answer : Activating the sulfamoyl group with Boc-protection or using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves reactivity. For example, tert-butyl 6-(p-tolylsulfonyloxy)-2-azaspiro[3.3]heptane-2-carboxylate undergoes nucleophilic substitution with amines under mild conditions (40°C, DIPEA) .

Q. How does the spiro[3.3]heptane framework influence pharmacokinetic properties in drug discovery?

  • Methodological Answer : The rigid spirostructure enhances metabolic stability by reducing cytochrome P450 oxidation. In tuberculosis drug candidates (e.g., TBI-223), it improves membrane permeability (logP ~2.5) and bioavailability (>80% in murine models). Comparative studies with piperidine analogs show 3-fold longer half-life .

Q. What contradictions exist in reported crystallographic data for this compound, and how are they resolved?

  • Methodological Answer : Discrepancies in bond angles (e.g., C–N–C in azetidine) arise from torsional strain. High-resolution synchrotron data (λ = 0.7 Å) and SHELXD refinement correct thermal ellipsoid distortions. Twinning analysis (via PLATON) resolves pseudo-symmetry artifacts .

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